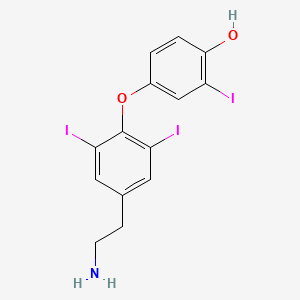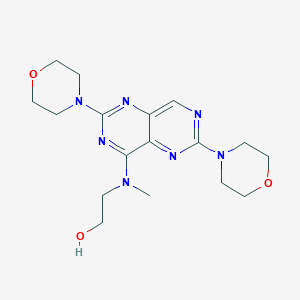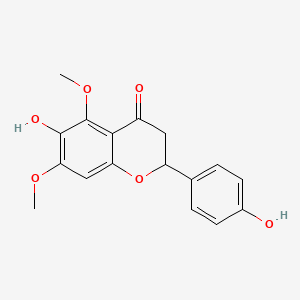
4',6-Dihydroxy-5,7-dimethoxyflavanone
説明
4’,6-Dihydroxy-5,7-dimethoxyflavanone is a chemical compound with the molecular formula C17H16O6 . It has an average mass of 316.305 Da and a monoisotopic mass of 316.094696 Da .
Molecular Structure Analysis
The molecular structure of 4’,6-Dihydroxy-5,7-dimethoxyflavanone consists of a flavanone backbone, which is a type of flavonoid. It has two hydroxy groups (OH) at the 4’ and 6 positions, and two methoxy groups (OCH3) at the 5 and 7 positions .Physical And Chemical Properties Analysis
4’,6-Dihydroxy-5,7-dimethoxyflavanone has a molecular formula of C17H16O6 . Its average mass is 316.305 Da and its monoisotopic mass is 316.094696 Da .科学的研究の応用
Synthesis and Chemical Analysis
- 4',6-Dihydroxy-5,7-dimethoxyflavanone has been a subject of interest in the synthesis of natural homoisoflavonoids, which include compounds like cremastranone known for their antiangiogenic properties. A facile synthesis method has been developed for such compounds, starting from 4-chromenone and involving chemoselective reduction and selective deprotection steps (Lee et al., 2016).
Biological Activity and Applications
- Anti-Platelet Aggregation Activity : Some flavanones, including 4',6-Dihydroxy-5,7-dimethoxyflavanone, have demonstrated significant anti-platelet aggregation activity. This finding is crucial for the development of new therapeutic agents for cardiovascular diseases (Chen et al., 2007).
- Antimycobacterial and Cytotoxic Effects : This compound has been found in various plant extracts and showed moderate antimycobacterial activity against Mycobacterium tuberculosis. Additionally, it exhibited cytotoxicity against certain cancer cell lines, suggesting potential for cancer treatment research (Suksamrarn et al., 2004).
- Cytotoxic Properties in Cancer Research : Studies have isolated 4',6-Dihydroxy-5,7-dimethoxyflavanone and similar compounds from various plant sources, revealing their cytotoxic properties against specific cancer cell lines. This has implications for the development of new anticancer agents (Usman et al., 2006).
- Cell Cycle Arrest and Apoptosis in Cancer Cells : Specific studies have focused on the effects of 4',6-Dihydroxy-5,7-dimethoxyflavanone on inducing cell cycle arrest and apoptosis in cancer cells, particularly in human breast cancer cell lines. This suggests its potential as a therapeutic agent in cancer treatment (Choi et al., 2011).
特性
IUPAC Name |
6-hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-21-14-8-13-15(17(22-2)16(14)20)11(19)7-12(23-13)9-3-5-10(18)6-4-9/h3-6,8,12,18,20H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHNXEIHKZWYAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601139335 | |
| Record name | 2,3-Dihydro-6-hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601139335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4',6-Dihydroxy-5,7-dimethoxyflavanone | |
CAS RN |
6951-57-1 | |
| Record name | 2,3-Dihydro-6-hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6951-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxy-2,3-dihydro-4H-chromen-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006951571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC56293 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56293 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dihydro-6-hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601139335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



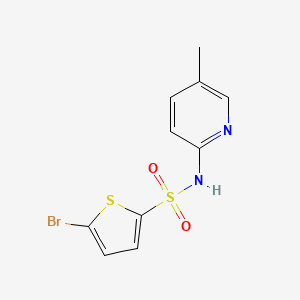
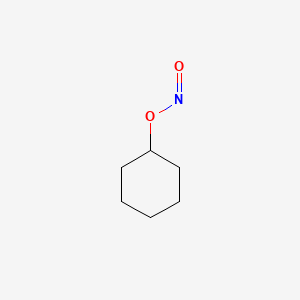
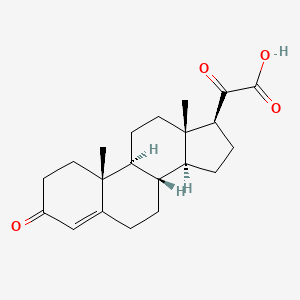

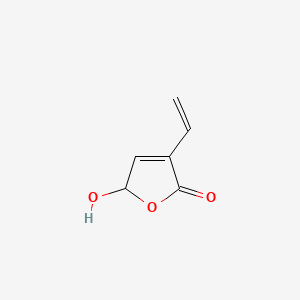

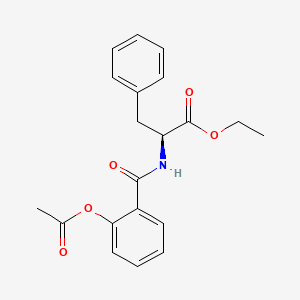
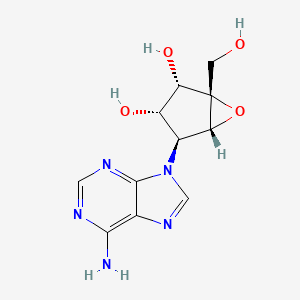
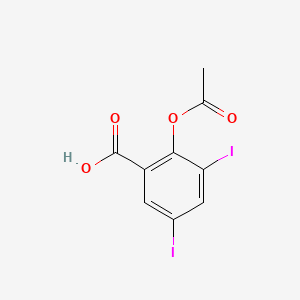

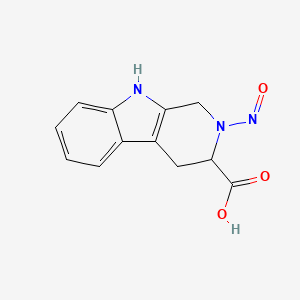
![1h-Pyrrolo[3,2-h]quinoline](/img/structure/B1213557.png)
